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Compound of Interest

Compound Name: 2,6-Difluorobenzyl alcohol

Cat. No.: B091412

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 2,6-
Difluorobenzyl alcohol (CAS No: 19064-18-7), a key intermediate in the synthesis of various
pharmaceutically active compounds.[1] The unique structural features imparted by the fluorine
atoms significantly influence its chemical and spectroscopic characteristics, making a thorough
understanding of its spectral data crucial for its application in drug development and materials
science.[1] This document presents a detailed analysis of its Nuclear Magnetic Resonance
(NMR), Infrared (IR), Mass Spectrometry (MS), and other spectroscopic data, complete with
experimental protocols and data interpretation.

Chemical Structure and Properties

e |[UPAC Name: (2,6-difluorophenyl)methanol[2]

e Molecular Formula: C7HeF20[3]

e Molecular Weight: 144.12 g/mol [2][3]

o Appearance: Colorless to light yellow clear liquid[4]

Spectroscopic Data

The following sections summarize the key spectroscopic data for 2,6-Difluorobenzyl alcohol,
presented in a structured format for clarity and ease of comparison.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of 2,6-Difluorobenzyl

alcohol, providing detailed information about the hydrogen and carbon environments within the

molecule.

Table 1: *H NMR Spectroscopic Data[5]

Chemical Shift . . .
Multiplicity Integration Assignment

(ppm)

~7.3 m 1H Ar-H (para)

~6.9 t 2H Ar-H (meta)

~4.7 s 2H -CHa-

~2.5 S 1H -OH

Table 2: 13C NMR Spectroscopic Data[2]

Chemical Shift (ppm) Assighment
~161 (dd) C-F

~130 (1) Ar-C (para)
~115 (t) Ar-C (ipso)
~111 (dd) Ar-C (meta)
~55 -CHz-

Note: The exact chemical shifts and coupling constants can vary slightly depending on the

solvent and concentration used.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in 2,6-

Difluorobenzyl alcohol. The spectrum is characterized by the presence of a hydroxyl group
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and the fluorinated aromatic ring.

Table 3: Key IR Absorption Bands[2][6]

Wavenumber (cm~12)

Intensity

Assignment

~3300-3400 Strong, Broad O-H stretch (alcohol)
~3000-3100 Medium C-H stretch (aromatic)
~2850-2950 Medium C-H stretch (aliphatic)

~1620 Medium C=C stretch (aromatic ring)
~1240 Strong C-F stretch

~1050 Strong C-O stretch (primary alcohol)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of 2,6-Difluorobenzyl alcohol, confirming its elemental composition.

Table 4: Key Mass Spectrometry Data (Electron lonization)[2][3]

miz Relative Intensity Assighment

144 High [M]* (Molecular ion)
127 High [M - OH]*

123 Medium M- F - Ha]*

115 Medium [M - CHOJ*

96 Medium [CeHaF]*

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data

presented above. Specific parameters may need to be optimized based on the available
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instrumentation.

NMR Spectroscopy

o Sample Preparation: Dissolve approximately 10-20 mg of 2,6-Difluorobenzyl alcohol in 0.5-
0.7 mL of a deuterated solvent (e.g., CDCls, DMSO-de) in a standard 5 mm NMR tube.

 Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
e 1H NMR Acquisition:
o Acquire a one-dimensional *H NMR spectrum.

o Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation
delay of 1-5 seconds.

o Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
e 13C NMR Acquisition:
o Acquire a one-dimensional proton-decoupled 3C NMR spectrum.

o Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation
delay of 2-5 seconds.

o Reference the spectrum to the solvent peak.

Infrared (IR) Spectroscopy

e Sample Preparation:

o Neat Liquid (ATR): Place a drop of 2,6-Difluorobenzyl alcohol directly onto the crystal of
an Attenuated Total Reflectance (ATR) accessory.

o Solution: Prepare a dilute solution (1-5% w/v) in a suitable IR-transparent solvent (e.g.,
CCla).

e Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer (e.g., Bruker Tensor
27 FT-IR).[2]
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e Acquisition:

o

Record a background spectrum of the empty ATR crystal or the solvent.

[¢]

Record the sample spectrum over the range of 4000-400 cm™1,

[¢]

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

The final spectrum is presented in terms of transmittance or absorbance.

[e]

Mass Spectrometry (Electron lonization - El)

o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,
typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

 Instrumentation: Employ a mass spectrometer capable of electron ionization.
e Acquisition:
o lonize the sample using a standard electron energy of 70 eV.
o Scan a mass range appropriate for the compound (e.g., m/z 40-200).
o The resulting mass spectrum will show the molecular ion and characteristic fragment ions.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic
analysis of a compound like 2,6-Difluorobenzyl alcohol, from sample reception to final
structure elucidation and purity assessment.
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Caption: Spectroscopic Analysis Workflow for 2,6-Difluorobenzyl Alcohol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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